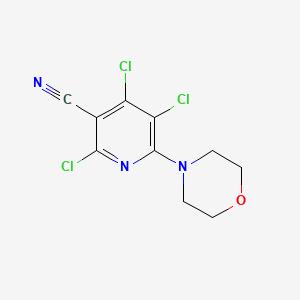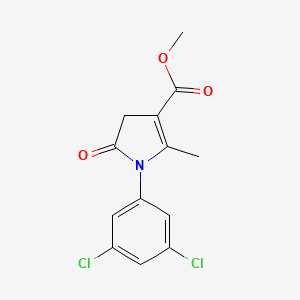
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile, also known as TCS 401, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TCS 401 belongs to the class of nicotinic acetylcholine receptor (nAChR) antagonists and has been studied extensively for its biochemical and physiological effects. In
作用機序
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 exerts its effects by binding to the nAChR and blocking its activation by acetylcholine. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological and pathological processes. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been shown to have a high affinity for the α4β2 subtype of nAChRs, which are abundant in the brain and play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has also been shown to impair cognitive function and memory, which is consistent with its mechanism of action as an nAChR antagonist.
実験室実験の利点と制限
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has several advantages for use in lab experiments. It is a potent and selective nAChR antagonist, which makes it useful for studying the role of nAChRs in various physiological and pathological processes. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 is also stable and can be synthesized in large quantities with high purity, making it suitable for use in a wide range of experiments.
However, 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 also has some limitations for lab experiments. Its potency and selectivity can make it difficult to distinguish between the effects of nAChR antagonism and other factors. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 also has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in experiments.
将来の方向性
There are several future directions for research involving 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401. One area of interest is the role of nAChRs in nicotine addiction and the potential for nAChR antagonists like 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 to be used as a treatment for nicotine dependence. Another area of interest is the role of nAChRs in Alzheimer's disease and the potential for nAChR antagonists to be used as a treatment for cognitive impairment associated with the disease. Additionally, further research is needed to understand the long-term effects of nAChR antagonists like 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 on cognitive function and memory.
合成法
The synthesis of 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 involves the reaction of 2,4,5-trichloro-6-(chloromethyl)nicotinonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and yields 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 in large quantities and with high purity, making it suitable for use in research.
科学的研究の応用
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been extensively studied for its scientific research applications. It has been shown to be a potent nAChR antagonist, which makes it useful for studying the role of nAChRs in various physiological and pathological processes. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been used to investigate the role of nAChRs in nicotine addiction, Alzheimer's disease, and schizophrenia. It has also been used to study the effects of nAChR antagonists on cognitive function and memory.
特性
IUPAC Name |
2,4,5-trichloro-6-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3O/c11-7-6(5-14)9(13)15-10(8(7)12)16-1-3-17-4-2-16/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKAFCYFIKHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)


![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)



![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)